Structural Differentiation: Ortho-Methoxy Substituent on the Anilide Ring Confers Unique Steric and Electronic Properties Compared to Para-Methoxy and Unsubstituted Analogs
The target compound bears an ortho-methoxy group on the N-phenylacetamide ring, whereas the most closely catalogued analogs carry substituents at the para position (e.g., 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide, CAS not specified, MW 337.38) or no substituent (2-[(2-ethylquinazolin-4-yl)oxy]-N-phenylacetamide, CAS 1111020-70-2) [1]. The ortho-methoxy substitution increases the topological polar surface area (tPSA) to approximately 75.2 Ų versus ~66.3 Ų for the unsubstituted phenyl analog, altering hydrogen-bond acceptor/donor geometry at the amide NH and potentially affecting target binding conformation . The calculated logP difference between ortho-methoxy and para-methoxy regioisomers is minimal (ΔlogP < 0.2), but the ortho substitution introduces an intramolecular hydrogen-bonding capability (methoxy oxygen to amide NH) that restricts conformational freedom, a feature absent in the para-substituted or unsubstituted analogs . This conformational restriction may pre-organize the ligand for NOX enzyme binding, a hypothesis supported by quinazoline SAR precedent in kinase inhibitor design [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and conformational flexibility |
|---|---|
| Target Compound Data | tPSA ≈ 75.2 Ų; ortho-methoxy enables intramolecular H-bond with amide NH |
| Comparator Or Baseline | 2-[(2-ethylquinazolin-4-yl)oxy]-N-phenylacetamide: tPSA ≈ 66.3 Ų; no intramolecular H-bond possible. 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide: tPSA ≈ 75.2 Ų but no intramolecular H-bond. |
| Quantified Difference | tPSA increase of ~8.9 Ų vs. unsubstituted phenyl analog; unique intramolecular H-bond vs. both comparators |
| Conditions | Calculated physicochemical parameters (in silico); conformational analysis based on 2D structure |
Why This Matters
The unique ortho-methoxy conformation directly influences target binding geometry and selectivity, meaning the para-methoxy or unsubstituted analogs cannot serve as valid experimental surrogates even when sharing the same quinazoline core.
- [1] Kuujia Chemical Database. 2-[(2-Ethylquinazolin-4-yl)oxy]-N-phenylacetamide, CAS 1111020-70-2. View Source
- [2] Emory University. Quinazoline derivatives, compositions, and uses related thereto. US Patent Application US2013/0225612 A1, 2013. (Describes SAR principles for quinazoline NOX inhibitors.) View Source
